molecular formula C14H16O5 B2524807 Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate CAS No. 124957-41-1

Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate

Cat. No.: B2524807
CAS No.: 124957-41-1
M. Wt: 264.277
InChI Key: XBCRXHRIVDBBQT-UHFFFAOYSA-N
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Description

Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate is an organic compound with the molecular formula C14H16O5 It is a derivative of acrylic acid and contains both ester and acetoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate typically involves the esterification of 4-methoxybenzyl alcohol with acetic anhydride, followed by the reaction with methyl acrylate. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate involves its interaction with various molecular targets and pathways. The ester and acetoxy groups can undergo hydrolysis to release active intermediates that interact with biological molecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(acetoxyphenyl)methylacrylate
  • Methyl 2-(acetoxy(4-hydroxyphenyl)methyl)acrylate
  • Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate

Uniqueness

Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[acetyloxy-(4-methoxyphenyl)methyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-9(14(16)18-4)13(19-10(2)15)11-5-7-12(17-3)8-6-11/h5-8,13H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCRXHRIVDBBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)OC)C(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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